Formetorex

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

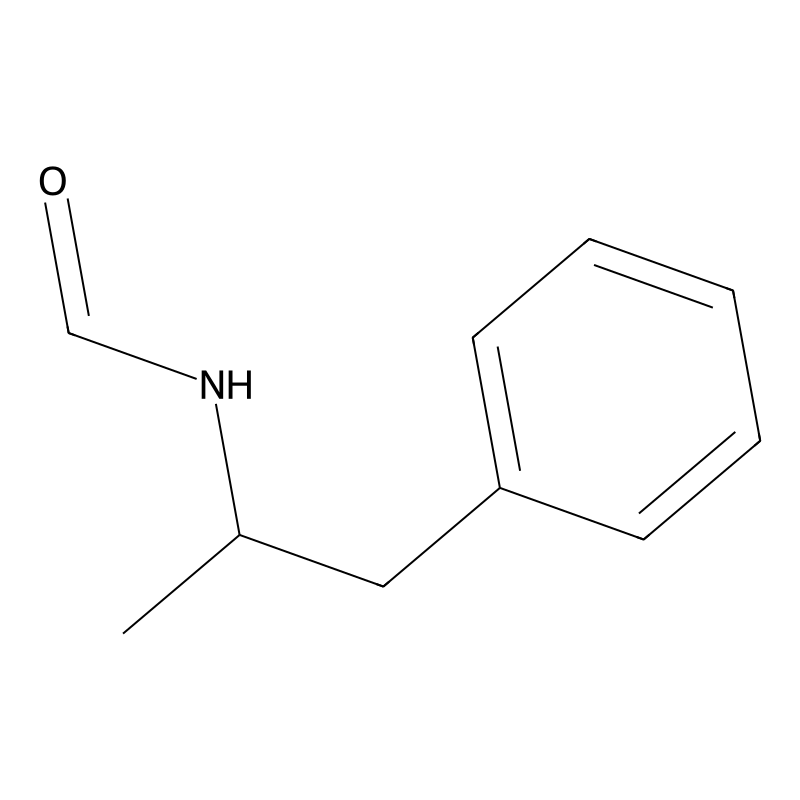

Formetorex, scientifically known as N-(1-phenylpropan-2-yl)formamide, is a synthetic compound classified as a substituted amphetamine. It was developed in the 1960s as an alternative stimulant and is primarily recognized for its role as an intermediate in the synthesis of amphetamines, particularly through the Leuckart reaction. This compound has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol. Formetorex appears as a white to off-white crystalline powder, soluble in water and ethanol, with a melting point ranging from 82 to 84°C .

- Condensation Reaction: The initial step involves the condensation of phenylacetone and formamide.

- Hydrolysis: Formetamide is hydrolyzed using hydrochloric acid to produce the free base.

- Basification and Distillation: The reaction mixture is basified and steam distilled to isolate the free base.

- Precipitation: The final product is precipitated as the sulfate salt by adding sulfuric acid .

These reactions highlight the compound's utility in organic synthesis, particularly in the production of amphetamines.

Formetorex exhibits mild stimulant effects akin to caffeine. It functions by increasing levels of neurotransmitters such as dopamine, norepinephrine, and serotonin within the brain. These neurotransmitters play crucial roles in regulating mood, motivation, and attention. In animal studies, Formetorex has been shown to enhance locomotor activity, reduce food intake, and elevate dopamine release .

The most common method for synthesizing Formetorex is through the Leuckart-Wallach reaction, which involves several steps:

- Condensation: Phenylacetone reacts with formamide under heat.

- Hydrolysis: The resulting formetamide undergoes hydrolysis with hydrochloric acid.

- Basification and Isolation: The mixture is basified, isolated, and steam distilled to yield the free base.

- Precipitation: Finally, sulfuric acid is added to precipitate the sulfate salt .

Alternative methods include reductive amination and Friedel-Crafts acylation reactions.

Formetorex has diverse applications in scientific research:

- Intermediate in Drug Synthesis: It serves as an important intermediate in the synthesis of amphetamines.

- Forensic Science: Utilized in studies related to drug synthesis and analysis .

- Research on Stimulants: Investigated for its stimulant properties and potential therapeutic applications .

Research on Formetorex's interactions primarily focuses on its effects on neurotransmitter levels. Studies indicate that it may enhance dopamine release similarly to other stimulants but with milder effects compared to more potent compounds like methamphetamine . Further interaction studies are necessary to fully understand its pharmacological profile.

Formetorex shares structural similarities with other substituted amphetamines. Here are some comparable compounds:

| Compound | Description |

|---|---|

| Amphetamine | A well-known stimulant used for treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. |

| Methamphetamine | A potent central nervous system stimulant with a high potential for abuse. |

| N-formylamphetamine | An intermediate compound closely related to Formetorex, also involved in amphetamine synthesis. |

Formetorex's uniqueness lies in its specific application as an intermediate in amphetamine production and its presence as an impurity in illicit labs using the Leuckart reaction . Its relatively mild stimulant effects differentiate it from its more potent counterparts.

Formetorex emerged within the broader context of amphetamine research, which began in the late 19th century. While amphetamine itself was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu, who named it phenylisopropylamine, formetorex developed as a notable intermediate compound in amphetamine synthesis. The compound is associated with several CAS registry numbers in chemical databases, including 22148-75-0 and 15302-18-8, reflecting slight variations in its stereochemical composition.

The development of formetorex is intrinsically linked to the history of the Leuckart reaction, a chemical process named after German chemist Rudolf Leuckart (1854-1899). This reaction, first described in the late 19th century, converts aldehydes or ketones to amines using formamide or ammonium formate as the nitrogen donor and reducing agent. Formetorex, as N-formylamphetamine, represents a key intermediate in this reaction when it is applied to the synthesis of amphetamine.

Historical records indicate that the development of formetorex as a distinct chemical entity of interest likely occurred in the mid-20th century, coinciding with expanded research into amphetamine derivatives. During this period, various amphetamine analogs were being explored for potential therapeutic applications, particularly as appetite suppressants (anorectics) and central nervous system stimulants.

Historical Significance in Amphetamine-Related Compound Research

Formetorex occupies a pivotal position in the history of amphetamine research, primarily for its role in the synthesis pathway. The Leuckart reaction became significant not only in legitimate pharmaceutical chemistry but also gained notoriety as the preferred method for illicit amphetamine production due to its relative simplicity and accessibility of precursors. As documented in forensic literature, this synthesis method involves a non-metal reduction typically carried out in three steps, with formetorex (N-formylamphetamine) forming as the intermediate product during the first step.

The historical significance of formetorex increased substantially when forensic scientists recognized its value as a chemical marker. In samples of seized amphetamine, the presence of formetorex as an impurity became a reliable indicator that the Leuckart method had been employed in synthesis. A 1982 study examining amphetamine seizures in Norway specifically identified N-formyl-amphetamine (formetorex) as a "Leuckart-specific" impurity in 79% of the analyzed samples, demonstrating its forensic importance.

Evolution of Scientific Interest in Formylated Amphetamine Derivatives

Scientific interest in formylated amphetamine derivatives, including formetorex, has evolved considerably since the initial description of the Leuckart reaction. In 1885, Leuckart first described the conversion of certain aldehydes and ketones to corresponding amines by heating with excess ammonium formate. This discovery laid the groundwork for a century of subsequent research into formylated intermediates.

By 1891, Otto Wallach, a colleague of Leuckart at the University of Göttingen, had expanded the application of this reaction to alicyclic and terpenoid ketones as well as aldehydes, demonstrating its broader utility. Throughout the 20th century, chemists continued to refine the process, with Pollard and Young summarizing various methods by which amines could be formed through this reaction pathway.

The scientific community's interest in formetorex specifically intensified during the mid-20th century, coinciding with broader research into substituted amphetamines for therapeutic purposes. During World War II, amphetamine and methamphetamine were utilized extensively by both Allied and Axis forces for their stimulant and performance-enhancing effects, stimulating further research into related compounds.

By the 1970s and 1980s, with increasing concerns about amphetamine abuse, forensic applications became a dominant focus of formetorex research. Scientists established analytical methods to detect and quantify the compound in seized drug samples, using its presence as evidence of manufacturing methods. This forensic interest continues today, with modern analytical techniques allowing increasingly sensitive detection of formetorex and other synthesis impurities.

More recent scientific innovations, documented in patents from the early 21st century, have focused on improving the efficiency of the Leuckart reaction. A 2012 patent described a method to dramatically decrease reaction time by adjusting the concentration of aldehydes or ketones, demonstrating ongoing scientific interest in reactions involving formetorex.

Taxonomic Classification within Substituted Amphetamines

Formetorex belongs to the broader chemical class of substituted amphetamines, which are derivatives of the amphetamine core structure formed by replacing one or more hydrogen atoms with various substituents. This expansive class encompasses compounds with diverse pharmacological effects, including stimulants, empathogens, and hallucinogens.

Within this classification, formetorex is more specifically categorized as a formylated derivative, characterized by the attachment of a formyl group (CHO) to the nitrogen atom of the amphetamine backbone. This specific molecular modification distinguishes it from other amphetamine derivatives that may feature different substituents or substitution patterns.

The table below illustrates the taxonomic position of formetorex in relation to other notable substituted amphetamines:

| Compound | Chemical Formula | Structural Characteristic | Primary Classification |

|---|---|---|---|

| Formetorex | C₁₀H₁₃NO | Formyl group on nitrogen | Formylated amphetamine |

| Amphetamine | C₉H₁₃N | Unsubstituted parent compound | Primary amphetamine |

| Methamphetamine | C₁₀H₁₅N | Methyl group on nitrogen | N-methylated amphetamine |

| N-Formylmethamphetamine | C₁₁H₁₅NO | Formyl group on N-methyl amphetamine | Formylated methamphetamine |

| MDMA (Ecstasy) | C₁₁H₁₅NO₂ | Methylenedioxy ring, N-methyl | Methylenedioxyphenethylamine |

Chemically, formetorex features a phenylpropane skeleton with a formamide group, giving it distinct physical and chemical properties, including a boiling point of approximately 336.9°C at 760 mmHg and a flash point of 197.9°C. Its density is approximately 1.008 g/cm³, and it has a calculated LogP value of 2.39, indicating moderate lipophilicity.

In systematic chemical nomenclature, formetorex is properly identified as N-(1-phenylpropan-2-yl)formamide, though it appears in literature under various synonyms including formetamide, N-formylamphetamine, and N-(1-methyl-2-phenylethyl)formamide. This diversity of naming conventions reflects its position at the intersection of multiple chemical classification systems and research traditions.

Leuckart Reaction: Principles and Mechanisms

The Leuckart reaction represents the primary and most widely employed synthetic route for Formetorex synthesis, discovered by Rudolf Leuckart in 1885 and later refined by Otto Wallach [1]. This reductive amination process converts aldehydes or ketones to amines using formic acid derivatives as both the nitrogen source and reducing agent [2]. The reaction proceeds through a multi-step mechanism involving imine formation followed by hydride transfer.

Fundamental Principles

The Leuckart reaction operates on the principle of nucleophilic addition of formamide or ammonium formate to the carbonyl carbon of phenylacetone, followed by elimination of water to form an imine intermediate. The formate ion subsequently serves as a hydride donor, reducing the imine to yield the corresponding N-formylated amine [3]. The reaction can be represented by the general equation:

C₆H₅COCH₃ + HCONH₂ → C₆H₅CH(CH₃)NHCHO + H₂O

Two primary variants of the Leuckart reaction are employed for Formetorex synthesis: the ammonium formate route operating at 120-130°C, and the formamide route requiring temperatures of 165-170°C [2] [1]. The ammonium formate method generally provides superior yields and shorter reaction times compared to the formamide approach [4].

Detailed Mechanistic Pathway

The mechanism proceeds through six distinct steps. Initially, ammonium formate undergoes thermal decomposition to generate formamide and water at temperatures exceeding 120°C [5]. This decomposition is rapid and essentially quantitative under reaction conditions:

HCOONH₄ → HCONH₂ + H₂O

The formamide then performs nucleophilic addition to the carbonyl carbon of phenylacetone, forming a carbinolamine intermediate. This step is equilibrium-controlled and represents the rate-determining step of the overall process [6]. The carbinolamine subsequently undergoes dehydration to form an iminium ion, which is stabilized through resonance with the aromatic ring system [7].

The crucial hydride transfer step involves the formate anion delivering a hydride equivalent to the iminium carbon. This transfer proceeds through a concerted mechanism, with the formate ion simultaneously releasing carbon dioxide [3]. The final step involves protonation of the nitrogen to yield N-formylamphetamine (Formetorex) as the primary product.

Kinetic and Thermodynamic Considerations

The overall reaction exhibits complex kinetics due to the multiple equilibria involved. The rate expression follows mixed-order kinetics, being first-order with respect to phenylacetone and fractional-order with respect to the formamide concentration [5]. Temperature significantly influences both the reaction rate and equilibrium position, with higher temperatures favoring product formation but potentially leading to decomposition reactions.

Water removal proves crucial for driving the reaction to completion, as the dehydration step is reversible [8]. The use of water separators or molecular sieves substantially improves yields by shifting the equilibrium toward product formation [4].

Alternative Synthetic Approaches for Formetorex

While the Leuckart reaction dominates Formetorex synthesis, several alternative methodologies have been developed to address specific limitations or optimize particular aspects of the process.

Catalytic Reductive Amination

Palladium-catalyzed reductive amination represents a significant advancement in Formetorex synthesis, offering superior selectivity and milder reaction conditions . This approach employs hydrogen gas and a palladium catalyst to reduce the imine intermediate formed between phenylacetone and formamide. The reaction proceeds at temperatures between 25-60°C, dramatically reducing energy requirements compared to traditional Leuckart conditions .

The palladium-catalyzed method achieves yields of 70-85% with reaction times of 2-6 hours . The process exhibits excellent chemoselectivity, minimizing the formation of unwanted side products. However, the requirement for expensive palladium catalysts and specialized hydrogenation equipment limits its widespread adoption for large-scale production.

Friedel-Crafts Acylation Route

An alternative synthetic strategy involves Friedel-Crafts acylation of benzene with appropriate acyl chlorides, followed by reduction and amination steps [11]. This multi-step approach provides greater flexibility in introducing substituents but requires multiple purification steps and generates more waste compared to direct Leuckart synthesis.

Schotten-Baumann Amidation

Direct amidation of amphetamine with formyl chloride under Schotten-Baumann conditions provides another route to Formetorex [11]. This method offers excellent atom economy but requires pre-existing amphetamine as starting material, limiting its utility for large-scale synthesis.

Methodological Innovations and Optimizations

Recent developments in Formetorex synthesis have focused on improving reaction efficiency, reducing energy consumption, and enhancing process sustainability through various methodological innovations.

Microwave-Assisted Synthesis

Microwave-assisted Leuckart reactions represent a significant advancement in process intensification, reducing reaction times from hours to minutes while maintaining or improving yields . Under optimized microwave conditions, Formetorex synthesis can be completed in less than 3 minutes at temperatures of 190-210°C, achieving yields of 77-95% .

The microwave methodology offers several advantages: dramatic reduction in reaction time, improved energy efficiency, and enhanced reproducibility. The rapid heating eliminates thermal gradients and provides uniform energy distribution throughout the reaction mixture [12].

Accelerated Hydrolysis Protocols

Patent US8710268B2 describes optimized hydrolysis conditions for converting N-formylated intermediates to free amines [13]. The methodology employs controlled temperature profiles and specific acid concentrations to maximize conversion while minimizing side reactions. Under optimized conditions, complete hydrolysis can be achieved in 15 minutes at 189°C .

Flow Chemistry Applications

Continuous flow synthesis offers significant advantages for Formetorex production, including improved heat transfer, better mixing, and enhanced safety [14]. Flow reactors enable precise control of reaction parameters and facilitate rapid optimization of reaction conditions. The continuous nature of the process also allows for real-time monitoring and adjustment of reaction parameters.

Solvent-Free Conditions

Solvent-free Leuckart reactions eliminate the need for organic solvents while maintaining high yields and selectivity [15]. This approach aligns with green chemistry principles by reducing waste generation and simplifying product isolation. The absence of solvents also eliminates potential solvent-related side reactions and impurities.

Comparative Analysis of Synthetic Routes

A comprehensive comparison of synthetic methodologies reveals significant differences in efficiency, practicality, and environmental impact.

Yield and Selectivity Comparison

The ammonium formate Leuckart method provides yields of 56-77% with moderate selectivity [5]. The formamide variant offers cleaner reaction profiles but lower yields of 30-50% due to the extended reaction times required [16]. Catalytic reductive amination achieves the highest yields of 70-85% with excellent selectivity, but at significantly higher cost .

Microwave-assisted synthesis demonstrates superior performance with yields of 77-95% and reaction times reduced to minutes . This methodology combines the simplicity of the Leuckart approach with enhanced efficiency and reduced energy consumption.

Energy and Resource Requirements

Traditional Leuckart synthesis requires substantial energy input due to high reaction temperatures and extended reaction times. The ammonium formate route operates at 120-130°C for 7-8 hours, while the formamide method requires 165-170°C for 24-36 hours [2] [1]. These conditions translate to significant energy costs for industrial-scale production.

Microwave-assisted synthesis dramatically reduces energy requirements through rapid heating and shortened reaction times. The total energy consumption per unit of product is reduced by approximately 80% compared to conventional heating methods [12].

Economic Considerations

The economic viability of different synthetic routes depends on multiple factors including reagent costs, energy requirements, equipment costs, and yield. The traditional ammonium formate Leuckart reaction offers the best balance of low reagent costs and acceptable yields for most applications [5].

Catalytic methods, while offering superior yields and selectivity, require expensive catalysts and specialized equipment that significantly increase capital and operating costs . The economic advantage of higher yields must be weighed against increased catalyst costs and equipment complexity.

Scalability Assessment

Industrial scalability varies significantly among the different synthetic approaches. The traditional Leuckart reaction scales readily to large production volumes using standard chemical equipment. The reaction conditions are well-understood and can be implemented in existing multi-purpose reactors [17].

Microwave-assisted synthesis faces scalability challenges due to limitations in microwave penetration depth and equipment availability at large scales. However, recent developments in industrial microwave systems may address these limitations [12].

Green Chemistry Considerations in Formetorex Synthesis

The application of green chemistry principles to Formetorex synthesis has become increasingly important as environmental regulations tighten and sustainability concerns grow.

Atom Economy Evaluation

The traditional Leuckart reaction exhibits moderate atom economy, with carbon dioxide and water as the primary by-products [2]. The theoretical atom economy approaches 100% when these by-products are excluded from consideration, as they represent environmentally benign waste. However, practical atom economy is reduced by the need for excess reagents and the formation of minor side products.

Optimized Leuckart conditions using precise stoichiometric ratios achieve atom economies exceeding 85%, representing a significant improvement over earlier protocols [18]. The use of catalytic amounts of formic acid as a reaction accelerator further enhances atom economy by reducing reagent waste.

Solvent and Reagent Toxicity

Formamide, a key reagent in Leuckart synthesis, presents moderate toxicity concerns due to its classification as a reproductive toxin [18]. Research into safer alternatives has identified N-methylformamide and other formamide derivatives with reduced toxicity profiles. However, these alternatives often require modified reaction conditions that may impact yield or selectivity.

The development of solvent-free conditions eliminates exposure to potentially hazardous organic solvents while maintaining reaction efficiency [15]. This approach significantly reduces the environmental footprint of the synthesis process.

Energy Efficiency Improvements

Microwave-assisted synthesis represents a major advancement in energy efficiency, reducing energy consumption by 70-80% compared to conventional heating [12]. The rapid heating and cooling cycles minimize thermal stress on the reaction mixture and reduce the formation of thermally-induced side products.

Alternative heating methods, including infrared heating and induction heating, offer additional opportunities for energy efficiency improvements. These technologies provide more precise temperature control and reduce heat loss compared to traditional heating methods [18].

Waste Minimization Strategies

Process optimization has focused on minimizing waste generation through improved stoichiometry, enhanced selectivity, and efficient product isolation. The use of in-situ water removal techniques eliminates the need for subsequent drying steps and reduces overall process waste [4].

Recycling strategies for unreacted starting materials and by-product recovery have been developed to further minimize waste generation. These approaches can reduce raw material consumption by 10-15% while maintaining product quality [18].

Renewable Feedstock Integration

The development of bio-based formamide from renewable feedstocks represents an important step toward sustainable Formetorex synthesis. While still in early development stages, bio-based formamide could significantly reduce the carbon footprint of the overall process [18].

Research into alternative nitrogen sources derived from agricultural waste or biomass conversion has shown promising preliminary results. These approaches could provide sustainable alternatives to petroleum-derived reagents [19].

Life Cycle Assessment

Comprehensive life cycle assessments of different synthetic routes reveal significant differences in environmental impact. The traditional Leuckart reaction shows moderate environmental impact due to energy requirements and reagent production. Microwave-assisted synthesis demonstrates superior environmental performance due to reduced energy consumption and shorter reaction times [18].

The integration of green chemistry principles into Formetorex synthesis has resulted in processes that are not only more environmentally sustainable but also more economically viable through reduced energy costs and improved efficiency. Continued research into sustainable synthesis methods will further enhance the environmental profile of Formetorex production while maintaining or improving economic competitiveness.

Data Tables

| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Leuckart Reaction (Ammonium Formate) | 120-130 | 7-8 hours | 56-77 | Simple procedure, good yields | High temperature required |

| Leuckart Reaction (Formamide) | 165-170 | 24-36 hours | 30-50 | Clean reaction, fewer by-products | Long reaction time, low yields |

| Reductive Amination with Palladium Catalyst | 25-60 | 2-6 hours | 70-85 | Mild conditions, high selectivity | Requires expensive catalyst |

| Accelerated Leuckart (Microwave-Assisted) | 190-210 | ≤3 minutes | 77-95 | Ultra-fast reaction, energy efficient | Requires specialized equipment |

| Leuckart with Formic Acid Catalyst | 180-190 | 15 minutes - 1 hour | 63-95 | Rapid reaction, scalable | Requires sealed system |

| Parameter | Optimal Range | Effect on Yield | Green Chemistry Impact |

|---|---|---|---|

| Temperature | 170-175°C | Higher temp increases rate but may cause decomposition | Energy intensive at high temperatures |

| Formamide:Ketone Ratio | 10:1 to 100:1 | Higher ratio improves conversion up to 20:1 | Higher ratios increase waste |

| Formic Acid:Formamide Ratio | 10:1 | Catalytic amount sufficient for acceleration | Catalytic use minimizes waste |

| Reaction Time | 3-3.5 hours | Longer time improves conversion to plateau | Longer times increase energy use |

| Pressure | Atmospheric to 2 bar | Elevated pressure can improve efficiency | Pressure requires specialized equipment |

| Water Removal | Complete removal preferred | Water removal drives equilibrium forward | Water removal requires additional energy |

| Green Chemistry Principle | Traditional Leuckart Assessment | Green Improvements | Implementation Status |

|---|---|---|---|

| Atom Economy | Moderate (CO₂ and H₂O as by-products) | Near 100% for optimized conditions | Achieved in optimized processes |

| Safer Chemicals | Formamide moderately toxic | Use of safer formamide alternatives | Research ongoing |

| Energy Efficiency | High energy (165-180°C) | Microwave heating reduces energy | Commercially available |

| Renewable Feedstocks | Fossil fuel derived reagents | Bio-based formamide development | Early development stage |

| Waste Prevention | Some waste from excess reagents | Optimized stoichiometry | Standard practice improvement |

| Catalysis | Stoichiometric reaction | Development of catalytic variants | Research stage |

| Safer Solvents | Solvent-free or minimal solvent | Subcritical water as green solvent | Laboratory demonstration |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

62532-67-6